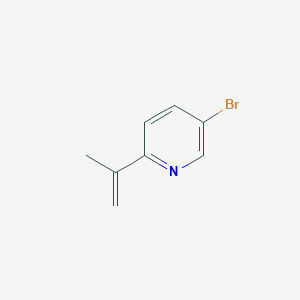

5-Bromo-2-(prop-1-EN-2-YL)pyridine

Description

5-Bromo-2-(prop-1-en-2-yl)pyridine is a brominated pyridine derivative characterized by a pyridine ring substituted with a bromine atom at the 5-position and a propenyl (vinyl) group at the 2-position. This structure imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development. The propenyl group introduces unsaturation, which can influence reactivity and molecular interactions compared to alkyl or aryl substituents.

Properties

Molecular Formula |

C8H8BrN |

|---|---|

Molecular Weight |

198.06 g/mol |

IUPAC Name |

5-bromo-2-prop-1-en-2-ylpyridine |

InChI |

InChI=1S/C8H8BrN/c1-6(2)8-4-3-7(9)5-10-8/h3-5H,1H2,2H3 |

InChI Key |

ZDAOSHHGHWFYRW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1=NC=C(C=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(prop-1-EN-2-YL)pyridine can be achieved through several methods. One common approach involves the bromination of 2-isopropenyl-pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of 5-Bromo-2-(prop-1-EN-2-YL)pyridine may involve continuous flow processes to ensure efficient and consistent yields. The use of automated reactors and precise control of reaction parameters can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(prop-1-EN-2-YL)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The isopropenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form 5-bromo-2-isopropyl-pyridine.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Substitution: Formation of 2-isopropenyl-pyridine derivatives.

Oxidation: Formation of 5-bromo-2-formyl-pyridine or 5-bromo-2-carboxylic acid.

Reduction: Formation of 5-bromo-2-isopropyl-pyridine.

Scientific Research Applications

5-Bromo-2-(prop-1-EN-2-YL)pyridine has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.

Material Science: Utilized in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(prop-1-EN-2-YL)pyridine depends on its specific application. In organic synthesis, it acts as a building block that undergoes various transformations to yield desired products. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Bromo-3-methylpyridine (CAS 3430-17-9)

- Structure : Bromine at position 2, methyl group at position 3.

- Reactivity: The bromine at the ortho position (relative to the nitrogen) enhances electrophilic substitution reactivity.

- Applications : Primarily used in agrochemicals and ligand synthesis. Lacks the propenyl group’s unsaturation, limiting its utility in cycloaddition reactions compared to the target compound .

5-Bromo-2-chloropyrimidin-4-amine

- Structure: Bromine at position 5, chlorine at position 2, and an amino group at position 4.

- Reactivity: The amino group enables hydrogen bonding (N–H···N interactions), stabilizing crystal packing. Chlorine and bromine facilitate nucleophilic aromatic substitution.

- Applications: Used in medicinal chemistry for heterocyclic drug scaffolds. The hydrogen-bonding capability contrasts with the target compound’s non-polar propenyl group .

5-Bromo-2-(pyrrolidin-1-yl)pyridine (CAS 210963-93-2)

- Structure : Bromine at position 5, pyrrolidine (cyclic amine) at position 2.

- Reactivity : The electron-rich pyrrolidine group enhances nucleophilic substitution at the bromine site.

- Applications : Employed in catalysis and as a ligand in transition-metal complexes. The propenyl group in the target compound offers π-bond conjugation, enabling different reaction pathways (e.g., Diels-Alder) .

Physical and Chemical Properties

| Compound | Molecular Formula | Melting Point (°C) | Solubility | Stability Considerations |

|---|---|---|---|---|

| 5-Bromo-2-(prop-1-en-2-yl)pyridine | C₈H₈BrN | Not reported | Low in water | Air-sensitive; store under inert gas |

| 2-Bromo-3-methylpyridine | C₆H₆BrN | ~25–30 (liquid) | Moderate in organic solvents | Stable at RT |

| 5-Bromo-2-chloropyrimidin-4-amine | C₄H₄BrClN₃ | 187–188 | Low in non-polar solvents | Hygroscopic; requires desiccant |

| 5-Bromo-2-(pyrrolidin-1-yl)pyridine | C₉H₁₁BrN₂ | Not reported | High in DMSO | Light-sensitive; store in dark |

Key Observations :

- The propenyl group in the target compound reduces hydrogen-bonding capacity, leading to lower melting points compared to amino-substituted analogs like 5-Bromo-2-chloropyrimidin-4-amine .

- Solubility trends correlate with substituent polarity: pyrrolidine derivatives exhibit higher solubility in polar aprotic solvents (e.g., DMSO) .

Crystallographic and Supramolecular Features

- Hydrogen Bonding : Unlike 5-Bromo-2-chloropyrimidin-4-amine, which forms 2D networks via N–H···N bonds , the target compound’s crystal packing likely relies on van der Waals forces and π-π stacking due to the absence of polar substituents.

- Software Tools : Structures of related compounds (e.g., ) were refined using SHELXL, highlighting the importance of crystallographic software in analyzing substituent effects on molecular packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.